molecular formula C9H13NO B12965131 (S)-3-amino-2-phenylpropan-1-ol

(S)-3-amino-2-phenylpropan-1-ol

Cat. No.: B12965131
M. Wt: 151.21 g/mol
InChI Key: DIVZNCUPEGZSEI-VIFPVBQESA-N
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Description

(S)-3-amino-2-phenylpropan-1-ol is a chiral amino alcohol with a phenyl group attached to the second carbon of the propanol chain

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (S)-3-amino-2-phenylpropan-1-ol typically involves the reduction of the corresponding nitro compound or the reductive amination of the corresponding ketone. One common method is the reduction of (S)-3-nitro-2-phenylpropan-1-ol using hydrogen gas in the presence of a palladium catalyst. Another approach involves the reductive amination of acetophenone with ammonia or an amine, followed by reduction with a suitable reducing agent such as sodium borohydride.

Industrial Production Methods: Industrial production of this compound often employs catalytic hydrogenation due to its efficiency and scalability. The process involves the use of a chiral catalyst to ensure the production of the desired enantiomer. The reaction is typically carried out under high pressure and temperature to achieve optimal yields.

Chemical Reactions Analysis

Types of Reactions: (S)-3-amino-2-phenylpropan-1-ol undergoes various chemical reactions, including:

    Oxidation: The amino alcohol can be oxidized to the corresponding ketone or aldehyde using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can be further reduced to the corresponding amine using reducing agents like lithium aluminum hydride.

    Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Thionyl chloride in the presence of a base.

Major Products Formed:

    Oxidation: (S)-3-amino-2-phenylpropanal or (S)-3-amino-2-phenylpropanone.

    Reduction: (S)-3-amino-2-phenylpropane.

    Substitution: (S)-3-chloro-2-phenylpropan-1-ol.

Scientific Research Applications

(S)-3-amino-2-phenylpropan-1-ol has diverse applications in scientific research:

    Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.

    Biology: The compound serves as a precursor for the synthesis of biologically active molecules, including pharmaceuticals.

    Medicine: It is investigated for its potential therapeutic effects, particularly in the development of drugs targeting neurological disorders.

    Industry: The compound is used in the production of polymers and other materials with specific properties.

Mechanism of Action

The mechanism of action of (S)-3-amino-2-phenylpropan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as a ligand, binding to these targets and modulating their activity. For example, in the context of pharmaceuticals, it may interact with neurotransmitter receptors, influencing signal transduction pathways and exerting therapeutic effects.

Comparison with Similar Compounds

    ®-3-amino-2-phenylpropan-1-ol: The enantiomer of (S)-3-amino-2-phenylpropan-1-ol, with similar chemical properties but different biological activity.

    Phenylpropanolamine: A structurally related compound with different pharmacological effects.

    Amphetamine: Shares a similar backbone structure but has distinct psychoactive properties.

Uniqueness: this compound is unique due to its specific chiral configuration, which imparts distinct biological activity compared to its enantiomer and other related compounds. This uniqueness makes it valuable in the synthesis of enantiomerically pure pharmaceuticals and other specialized applications.

Properties

Molecular Formula

C9H13NO

Molecular Weight

151.21 g/mol

IUPAC Name

(2S)-3-amino-2-phenylpropan-1-ol

InChI

InChI=1S/C9H13NO/c10-6-9(7-11)8-4-2-1-3-5-8/h1-5,9,11H,6-7,10H2/t9-/m0/s1

InChI Key

DIVZNCUPEGZSEI-VIFPVBQESA-N

Isomeric SMILES

C1=CC=C(C=C1)[C@@H](CN)CO

Canonical SMILES

C1=CC=C(C=C1)C(CN)CO

Origin of Product

United States

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